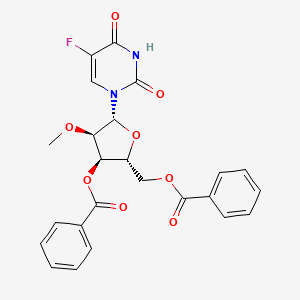

3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine

説明

3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine is a fluorinated nucleoside analog characterized by protective benzoyl groups at the 3' and 5' hydroxyl positions and a methyl group at the 2'-hydroxyl of the ribose moiety. This modification enhances lipophilicity, improving membrane permeability and stability against enzymatic degradation. The compound is primarily utilized as a prodrug or synthetic intermediate in the development of antiviral and anticancer agents. Its synthesis involves selective benzoylation of the ribose hydroxyls and methylation at the 2'-position, as demonstrated in protocols for deprotection and purification using reverse-phase chromatography .

特性

IUPAC Name |

[(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O8/c1-32-19-18(35-23(30)15-10-6-3-7-11-15)17(13-33-22(29)14-8-4-2-5-9-14)34-21(19)27-12-16(25)20(28)26-24(27)31/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOLDETYCPQDLO-ANTGDGSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434009 | |

| Record name | [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158966-44-0 | |

| Record name | [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of uridine are protected using benzoyl chloride in the presence of a base such as pyridine.

Fluorination: The uridine derivative is then subjected to fluorination at the 5 position using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Methylation: The hydroxyl group at the 2’ position is methylated using methyl iodide in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

化学反応の分析

3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the benzoyl protecting groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Antiviral Properties

DBF has been investigated for its antiviral properties, particularly against viral infections such as hepatitis C virus (HCV). Research indicates that fluorinated nucleosides can exhibit enhanced activity against viral polymerases, making them promising candidates for antiviral therapy. For example, studies have shown that similar fluorinated nucleosides can inhibit HCV replicon systems effectively .

Antitumor Activity

The compound also shows potential antitumor activity. Its structural modifications allow it to interact with DNA and RNA synthesis pathways, potentially disrupting cancer cell proliferation. Studies have demonstrated that derivatives of fluorinated nucleosides can inhibit the growth of various cancer cell lines .

Drug Development

The incorporation of 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine into prodrug formulations has been explored to enhance oral bioavailability and reduce metabolic degradation. Prodrug strategies that involve capping hydroxyl groups have shown promise in improving the pharmacokinetic profiles of nucleoside analogs used in antiviral therapies .

Combination Therapies

DBF may also be used in combination therapies with other antiviral agents or chemotherapeutics to enhance efficacy while minimizing side effects. For instance, studies suggest that combining fluorinated nucleosides with traditional antiviral treatments can lead to synergistic effects against resistant viral strains .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of HCV replication using DBF derivatives in vitro. |

| Study B | Antitumor Efficacy | Showed growth inhibition in human cancer cell lines with a focus on DBF's mechanism of action at the molecular level. |

| Study C | Prodrug Formulation | Developed a prodrug based on DBF that exhibited improved bioavailability and reduced toxicity compared to standard treatments. |

作用機序

The mechanism of action of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine involves its incorporation into RNA during synthesis. The presence of the fluorine atom at the 5 position and the methyl group at the 2’ position alters the chemical properties of the RNA, affecting its stability and function. This can lead to the inhibition of viral replication or the disruption of cancer cell proliferation. The molecular targets and pathways involved include RNA polymerases and various enzymes responsible for RNA processing and modification.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional distinctions between 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine and related nucleoside analogs are critical for their pharmacological applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Comparisons

Lipophilicity and Prodrug Design: The benzoyl groups in 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine enhance lipophilicity compared to unmodified 5-fluoro-2'-O-methyluridine, facilitating cellular uptake . This contrasts with FdUrd-C8, which uses octanoyl esters for hepatic targeting, showing 55–77% tumor growth inhibition in rabbits . FddCIUrd lacks lipophilic groups but exhibits potent anti-HIV activity due to 3'-fluoro and 5-chloro substitutions, which improve thymidine kinase affinity (Ki/Km = 4.0–4.7) .

Enzymatic Stability :

- The 2'-O-methyl group in 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine confers resistance to nucleoside hydrolases, as seen in studies where 2'-O-methylated nucleotides resisted dephosphorylation . In contrast, FdUrd (5-fluoro-2'-deoxyuridine) requires co-administration with uridine phosphorylase inhibitors (e.g., BBBA) to prevent catabolism, enhancing cytotoxicity by 20–63% in colon cancer models .

Therapeutic Applications: FdUrd-C8 dissolved in Lipiodol demonstrated selective retention in hepatic tumors, reducing tumor volume by 10–63% without significant hepatotoxicity .

Toxicity Profiles :

- FdUrd exhibits dose-dependent gastrointestinal toxicity due to RNA incorporation, whereas prodrugs like FdUrd-C8 and benzoylated derivatives minimize systemic exposure, reducing adverse effects .

Research Findings and Data

Table 2: Pharmacological Data

生物活性

3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine is a nucleoside analogue that has garnered attention in biochemical and pharmaceutical research due to its unique structural features and biological activities. With a molecular formula of C24H21FN2O8 and a molecular weight of 484.43 g/mol, this compound is primarily studied for its potential to inhibit bacterial growth and its role in RNA synthesis.

As a nucleoside analogue, 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine is incorporated into RNA during synthesis, affecting the pyrimidine salvage pathway which recycles pyrimidines for nucleotide synthesis. This incorporation disrupts normal RNA function, leading to inhibition of bacterial growth and potentially affecting other biological processes in eukaryotic cells as well .

Biological Activity

The biological activities of 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine can be summarized as follows:

- Antibacterial Activity : The compound demonstrates significant antibacterial properties by inhibiting the growth of various bacterial strains. The mechanism involves interference with RNA synthesis, which is crucial for bacterial proliferation.

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on mammalian cell lines, suggesting potential applications in cancer therapy. The cytotoxicity can be evaluated using various assays such as MTT or colony-forming assays .

Research Findings

Recent studies have highlighted the diverse applications and effects of 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine:

- Inhibition of RNA Synthesis : Research indicates that the compound effectively inhibits RNA polymerases, which are essential for transcription processes in both prokaryotic and eukaryotic organisms.

- Cytotoxicity Studies : A study utilizing different mammalian cell lines demonstrated that 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine leads to significant cell death at varying concentrations, with the IC50 values indicating its potency against specific cancer cell lines .

- Comparative Analysis with Other Nucleosides : When compared with similar compounds such as 5-Fluorouridine and 2'-O-Methyluridine, 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine shows enhanced effectiveness in inhibiting bacterial growth while maintaining a degree of selectivity towards cancerous cells .

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study 1 : In a controlled laboratory setting, 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine was tested against E. coli strains. Results indicated a dose-dependent inhibition of bacterial growth, confirming its potential as an antibacterial agent.

- Case Study 2 : A study focused on its effects on human cancer cell lines revealed that treatment with this nucleoside analogue resulted in significant apoptosis, suggesting its utility in developing anticancer therapies.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。